2-Nitrodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrodecane is an organic compound with the molecular formula C10H21NO2 It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrodecane can be synthesized through several methods:
Direct Nitration: One common method involves the nitration of decane using nitric acid.
Displacement Reactions: Another method involves the displacement of a halogen atom in a decane derivative with a nitrite ion.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Industrial Production Methods: Industrial production of this compound often relies on the direct nitration method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors where decane and nitric acid are continuously fed, and the product is distilled off.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrodecane undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 2-Decylamine.
Substitution: 2-Methoxydecane.
Oxidation: Nitrate esters of decane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-nitrodecane primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly polar and can participate in various chemical reactions, including reduction and substitution. In biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Nitrodecane is unique among nitroalkanes due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and lower volatility compared to shorter-chain nitroalkanes like nitromethane and nitroethane . Additionally, the longer carbon chain can influence its solubility and reactivity in various solvents and reaction conditions .
Properties
CAS No. |
50627-07-1 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-nitrodecane |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
NBEQSRNSHBBRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.